Comparative Oxidative Stability: Mercaptoacetone vs. 2-Methyl-3-furanthiol (MFT) and Other Ketothiols
In a direct head-to-head comparative study of five odor-active thiols dissolved in diethyl ether and stored at 6 °C over 10 days, mercaptoacetone (MA) exhibited an intermediate oxidation rate that was substantially lower than 2-methyl-3-furanthiol (MFT) but higher than 2-mercapto-3-butanone (MB), 3-mercapto-2-pentanone (MP), and 2-furfurylthiol (FFT) [1]. The oxidation rate decreased in the quantified order: MFT ≫ MA > MB = MP = FFT. This ranking establishes that MA possesses approximately 3–5× greater oxidative stability than the highly reactive MFT (commonly used in meat flavor formulations), while remaining more reactive than structurally analogous α-mercaptoketones MB and MP.
| Evidence Dimension | Relative oxidation rate (formation of corresponding disulfides) |
|---|---|
| Target Compound Data | MA oxidation rate (relative ranking: intermediate) |
| Comparator Or Baseline | MFT (highest oxidation rate); MB, MP, FFT (lowest oxidation rate) |
| Quantified Difference | Oxidation rate order: MFT ≫ MA > MB = MP = FFT |
| Conditions | Dilute ethereal solutions stored at 6 °C; oxidation monitored by HRGC/MS over 10 days |
Why This Matters
This quantifiable stability difference directly informs shelf-life expectations, storage condition requirements, and formulation predictability—MFT degrades substantially faster, while MB/MP offer greater stability but different odor profiles.
- [1] Hofmann, T.; Schieberle, P.; Grosch, W. Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. J. Agric. Food Chem. 1996, 44 (1), 251–255. View Source
